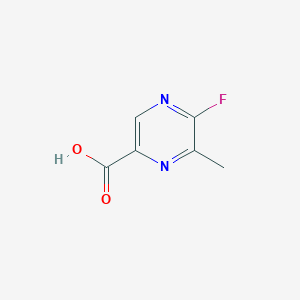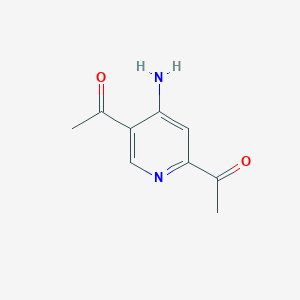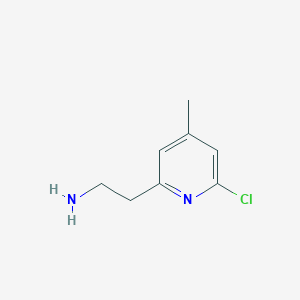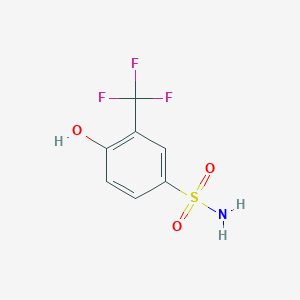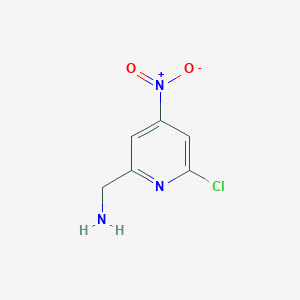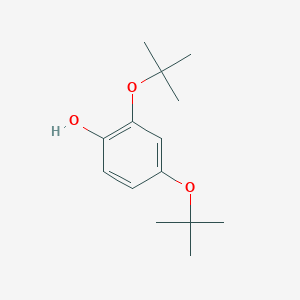
2,4-DI-Tert-butoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,4-DI-Tert-butoxyphenol can be synthesized through the alkylation of phenol with isobutylene. The reaction typically involves mixing phenol with a catalyst, stirring, and heating, followed by the addition of isobutylene to obtain the desired product . This method is commonly used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
2,4-DI-Tert-butoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone. Reducing agents such as sodium borohydride are often used.
Scientific Research Applications
2,4-DI-Tert-butoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-DI-Tert-butoxyphenol involves its ability to neutralize free radicals and reduce reactive oxygen species production. This antioxidant effect helps prevent oxidative degradation and material disintegration . Additionally, the compound can disrupt the cell wall and membrane of fungi, leading to cell death . The molecular targets and pathways involved include the regulation of oxidative stress and the inhibition of microbial growth .
Comparison with Similar Compounds
2,4-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,6-Di-tert-butylphenol: Similar in structure, but with tert-butyl groups at positions 2 and 6.
Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated Hydroxyanisole (BHA): Another common antioxidant used in food preservation.
This compound is unique due to its specific substitution pattern, which provides distinct antioxidant properties and makes it particularly effective in industrial applications .
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-10-7-8-11(15)12(9-10)17-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
LLWMTPHALFOSHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


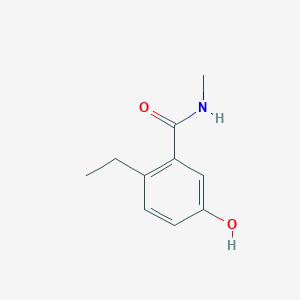
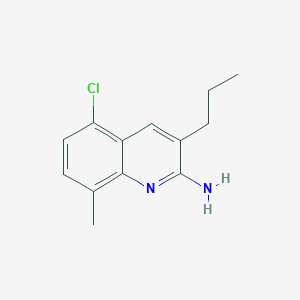
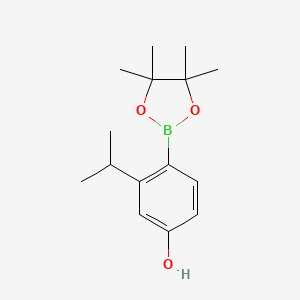
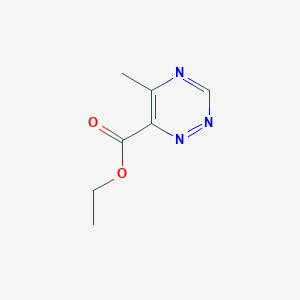
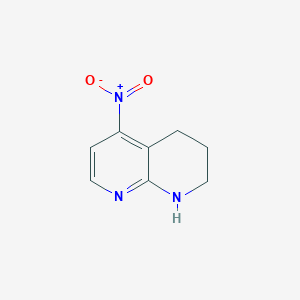
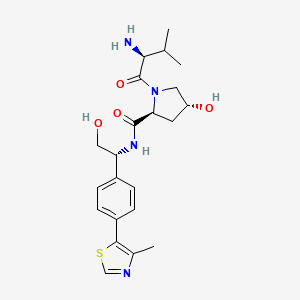
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate](/img/structure/B14850247.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)
